The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide
The Discovery and Enduring Legacy of Amphotericin B: A Technical Guide
Introduction
Amphotericin B, a polyene macrolide antibiotic, stands as a landmark discovery in the field of medical mycology. For decades, it has been a cornerstone in the treatment of severe, life-threatening fungal infections. Despite the development of newer antifungal agents, Amphotericin B retains its relevance due to its broad spectrum of activity and low incidence of resistance. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying Amphotericin B, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Timeline
Amphotericin B was first isolated in 1955 by a team of researchers—Donovick, Gold, Pagano, and Stout—at the Squibb Institute for Medical Research.[1] The discovery stemmed from the screening of soil microorganisms for antifungal properties. A strain of a filamentous bacterium, later identified as Streptomyces nodosus, was isolated from a soil sample collected in the Orinoco River region of Venezuela.[1][2] This particular strain, designated M-4575, was found to produce two antifungal substances: Amphotericin A and Amphotericin B.[2][3] Subsequent in vitro studies revealed that Amphotericin B possessed superior antifungal activity.[2]
Following its discovery, Amphotericin B was licensed for medical use in 1959 and quickly became the only effective therapy for invasive fungal diseases until the advent of azole antifungals in the early 1980s.[1][2] A significant challenge in its early clinical application was its poor solubility in water.[4] This was overcome by formulating it with sodium deoxycholate, which forms a micellar suspension suitable for intravenous administration.[4] Later, to mitigate its notable toxicity, particularly nephrotoxicity, lipid-based formulations were developed and introduced, including liposomal Amphotericin B (L-AMB) and Amphotericin B lipid complex (ABLC).[1][5][6]
Key Milestones in the History of Amphotericin B
| Year | Event | Significance |
| 1955 | Isolation of Amphotericin A and B from Streptomyces nodosus by researchers at the Squibb Institute for Medical Research.[1][2] | Discovery of a potent new class of antifungal agents. |
| 1959 | Amphotericin B is licensed for medical use.[1] | Introduction of the first effective systemic antifungal drug. |
| Early 1980s | Development of azole antifungals. | Emergence of alternative therapies for systemic fungal infections. |
| 1990s | Introduction of lipid-based formulations of Amphotericin B. | A major step in reducing the drug's toxicity and improving its therapeutic index. |
Experimental Protocols
Fermentation of Streptomyces nodosus for Amphotericin B Production
The production of Amphotericin B is achieved through the fermentation of Streptomyces nodosus. The following protocol is a generalized representation based on described methodologies.
Materials:
-
A high-yield strain of Streptomyces nodosus (e.g., ATCC 14899 or a mutated high-yield strain).[7]
-
Seed culture medium (e.g., peptone, yeast extract, glucose, sodium chloride, calcium carbonate in water, pH 7.0-7.2).[8]
-
Fermentation medium (e.g., glucose, cottonseed meal, CaCO₃, K₂HPO₄ in water, pH 7.0).
-
Shake flasks or a bioreactor.
-
Incubator shaker.
-
pH meter and adjusting solutions (e.g., ammonium hydroxide).[7]
Procedure:
-
Seed Culture Preparation: Inoculate the seed culture medium with a spore colony of S. nodosus. Incubate at 26°C with shaking (e.g., 200 rpm) for approximately 48 hours to obtain a seed culture.
-
Inoculation: Transfer the seed culture to the fermentation medium in a shake flask or bioreactor. The inoculation volume is typically around 10% (v/v).
-
Fermentation: Incubate the culture at 26°C with agitation (e.g., 100-200 rpm in a bioreactor).[7] Maintain the pH of the culture between 6.6 and 6.9 using a suitable pH control agent like ammonium hydroxide.[7] The fermentation is typically carried out for 4-6 days.
-
Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed. This involves adding a concentrated glucose solution at specific time points during the fermentation (e.g., at 30, 50, and 70 hours) to maintain an optimal glucose concentration.[7]
Isolation and Purification of Amphotericin B
The following is a general protocol for the extraction and purification of Amphotericin B from the fermentation broth.
Materials:
-
Fermentation broth containing S. nodosus mycelium.
-
Methanol.
-
Acetone.
-
Sodium iodide or sodium thiocyanate.
-
N,N-dimethylformamide (DMF).
-
Water.
-
Centrifuge or filtration apparatus.
-
Crystallization vessel.
Procedure:
-
Mycelium Collection: Separate the wet mycelium from the fermentation broth by centrifugation or filtration.[7]
-
Extraction: The dried mycelium is extracted with methanol to solubilize the Amphotericin B.[7] An alternative method involves suspending the starting material in acetone or methanol saturated with sodium iodide or sodium thiocyanate.[9]
-
Filtration: The extract is filtered to remove insoluble materials.[7][9]
-
Crystallization: The filtered extract containing Amphotericin B is added to a solvent mixture, for example, comprised of N,N-dimethylformamide, water, and methanol.[9] The slurry is heated to approximately 50-52°C to promote the crystallization of Amphotericin B.[9]
-
Collection and Drying: The Amphotericin B crystals are collected, washed with a solvent like methanol, and then dried.[7]
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate (e.g., Candida albicans).
-
Standardized inoculum of the fungal isolate (0.5–2.5 × 10³ cells/ml).[10]
-
Amphotericin B stock solution.
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Incubator.
-
Microplate reader (optional).
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of Amphotericin B in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the fungal suspension to each well. Include a drug-free control well (growth control) and a yeast-free control well (sterility control).[10]
-
Incubation: Incubate the microtiter plates at 37°C for a specified period (e.g., 24 or 48 hours).
-
MIC Determination: The MIC is the lowest concentration of Amphotericin B that shows no visible growth of the fungus. This can be assessed visually or by using a microplate reader to measure optical density.
Quantitative Data
Minimum Inhibitory Concentration (MIC) Data
The MIC of Amphotericin B varies depending on the fungal species and the specific strain. The following table summarizes representative MIC values.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida krusei | 8 | - | - |
| Azole-resistant C. albicans | 16 | - | - |
| Candida species (general) | 0.0625 - 4 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.[11]
Toxicity Data (LD₅₀)
The toxicity of Amphotericin B is a significant clinical consideration. The LD₅₀ (lethal dose for 50% of the test population) provides a measure of acute toxicity.
| Animal Model | Route of Administration | LD₅₀ Value |
| Rat | Oral | >5 g/kg[12][13] |
| Mouse | Oral | 280 mg/kg[14] |
| Mouse | Intravenous | 4 mg/kg[15] |
| Mouse | Intraperitoneal | 27,740 µg/kg[14] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Amphotericin B involves its interaction with ergosterol, the principal sterol in the fungal cell membrane.[2][16] This binding leads to the formation of transmembrane channels or pores.[2][17][18] These pores disrupt the permeability of the cell membrane, causing the leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and other small molecules, which ultimately leads to fungal cell death.[2][17][18]
While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[18] In addition to pore formation, there is evidence that Amphotericin B can also induce oxidative stress within the fungal cell, contributing to its antifungal activity.[2][17] Another proposed mechanism is the sequestration of ergosterol, which disrupts the stability and function of the fungal cell membrane.[17]
Caption: Mechanism of action of Amphotericin B on the fungal cell.
Experimental and Discovery Workflow
The discovery of Amphotericin B followed a systematic workflow common in natural product drug discovery.
Caption: Workflow for the discovery and isolation of Amphotericin B.
The discovery of Amphotericin B was a pivotal moment in the fight against systemic fungal infections. Its journey from a soil microorganism to a life-saving therapeutic agent is a testament to the power of natural product screening and drug development. While challenges related to its toxicity persist, the development of lipid-based formulations has significantly improved its safety profile. A thorough understanding of its history, the experimental methodologies behind its production and testing, and its mechanism of action remains crucial for the ongoing development of new and improved antifungal therapies.
References
- 1. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance [mdpi.com]
- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B: time for a new "gold standard" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the production of amphotericin B by Strepyomyces nodosus in a 50-ton bioreactor based on comparative genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110305926B - A Fermentation Method Based on Amphotericin B Metabolic Pathway - Google Patents [patents.google.com]
- 9. US4177265A - Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jidc.org [jidc.org]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
